Methyl 4-(4-chlorophenyl)-4-oxobutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLONBSAYACJVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282469 | |
| Record name | methyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-01-8 | |
| Record name | NSC26054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-chlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7148-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Aspects and Contextual Relevance of Methyl 4 4 Chlorophenyl 4 Oxobutanoate
Historical Trajectories in β-Keto Ester Chemistry
The journey into the synthesis and application of β-keto esters began in the late 19th century with foundational carbon-carbon bond-forming reactions that remain fundamental to organic chemistry today.
The Claisen Condensation: First reported by the German chemist Ludwig Claisen in 1887, this reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.comgeeksforgeeks.org Initially, the reaction was demonstrated with the self-condensation of ethyl acetate (B1210297) to yield ethyl acetoacetate (B1235776). numberanalytics.com The mechanism proceeds through the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org This discovery provided chemists with a reliable method to synthesize valuable intermediates for various chemical productions. numberanalytics.com
The Dieckmann Condensation: A significant evolution of this chemistry was the development of an intramolecular version by German chemist Walter Dieckmann, first reported in 1894. numberanalytics.com The Dieckmann Condensation utilizes a diester, which, in the presence of a base, undergoes cyclization to form a cyclic β-keto ester. numberanalytics.comlibretexts.orgwikipedia.org This method proved to be exceptionally effective for creating stable 5- and 6-membered rings, which are common structural motifs in natural products and pharmaceuticals, including steroids and antibiotics. geeksforgeeks.orgnumberanalytics.com
These seminal reactions established β-keto esters as a cornerstone of organic synthesis, providing access to a wide array of molecular architectures.
The Role of Methyl 4-(4-chlorophenyl)-4-oxobutanoate within Modern Synthetic Methodologies
This compound is not typically a final product but rather a crucial intermediate synthesized for further chemical transformations. Its preparation is a classic example of multi-step synthesis, commonly involving two well-established reactions: Friedel-Crafts acylation followed by esterification.
The typical synthetic pathway is as follows:
Friedel-Crafts Acylation: The process begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640). google.com In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the succinic anhydride, which is then attacked by the chlorobenzene ring. stackexchange.comvedantu.com Due to the directing effects of the chlorine atom, the acylation occurs predominantly at the para position, yielding 4-(4-chlorophenyl)-4-oxobutanoic acid as the primary product. youtube.comrsc.org
Esterification: The resulting carboxylic acid is then converted to its methyl ester. This is typically achieved through Fischer esterification, where the acid is heated with methanol (B129727) in the presence of an acid catalyst, like concentrated sulfuric acid. chemguide.co.uk This reaction replaces the acidic proton of the carboxylic acid with a methyl group, yielding the final product, this compound. chemguide.co.uk
This two-step sequence is an efficient and widely understood method for accessing aromatic keto-acids and their corresponding esters.
Strategic Significance as a Versatile Synthetic Building Block in Chemical Research
The strategic importance of this compound lies in its nature as a bifunctional building block. researchgate.net The presence of both a ketone and an ester group allows for a wide range of selective chemical modifications, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
The reactivity of its functional groups can be harnessed in several ways:
The ketone carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions.
The ester group can be hydrolyzed back to a carboxylic acid, transesterified with other alcohols, or reduced to a primary alcohol. rsc.org
The methylene (B1212753) group positioned between the two carbonyls (the α-carbon to the ester and β-carbon to the ketone) is activated and can be involved in enolate chemistry, allowing for alkylation or other C-C bond-forming reactions at this position.
This versatility makes it an important intermediate in the synthesis of bioactive molecules. For instance, related β-keto esters are key intermediates in the synthesis of tropane (B1204802) alkaloids and various pharmaceuticals. researchgate.netresearchgate.net The 4-chlorophenyl moiety is a common feature in many drug candidates, and this building block provides a convenient scaffold for introducing this group into a larger molecular framework.
Current Research Landscape and Key Academic Focus Areas for Aromatic β-Keto Esters
The field of β-keto ester chemistry continues to evolve, with current research focusing on developing more efficient synthetic methods and expanding their applications. Aromatic β-keto esters, including structures like this compound, are central to these efforts.
Key research areas include:
Novel Catalytic Syntheses: Researchers are actively developing new catalytic systems to synthesize β-keto esters with greater efficiency and selectivity. This includes palladium-catalyzed methods, such as carbonylative cross-coupling reactions that unite arylboronic acids with α-iodo esters and carbon monoxide to form aromatic β-keto esters. rsc.orgnih.gov Other studies focus on using different catalysts to improve yields and tolerate a wider range of functional groups. organic-chemistry.orgnih.gov
Asymmetric Synthesis: A major focus is the use of β,γ-unsaturated α-ketoesters in asymmetric catalysis to produce chiral building blocks. nih.gov These reactions, including Friedel-Crafts additions and various cycloadditions, allow for the creation of enantiomerically enriched compounds, which is critical for the development of modern pharmaceuticals. nih.gov
Medicinal Chemistry and Biologically Active Compounds: Aromatic β-keto esters are being investigated for their own biological activities and as precursors to new therapeutic agents. Recent studies have explored their potential as quorum-sensing inhibitors to combat bacterial resistance. rsc.org
Advanced Transesterification: Selective transesterification of β-keto esters remains an area of interest, particularly for creating libraries of compounds for drug discovery and for the production of specialty chemicals. rsc.org Environmentally benign catalysts, such as boric acid and various Lewis acids, are being explored to make these processes more sustainable. rsc.org
Broadening Synthetic Utility: Recent innovations include transforming aromatic ketones into aromatic esters in a one-pot process, which enhances the synthetic utility of the ketone starting materials and simplifies complex syntheses. sciencedaily.com
The following table summarizes some modern synthetic approaches towards β-keto esters:
| Synthetic Strategy | Description | Key Reactants | Catalyst/Reagent Example | Reference |
|---|---|---|---|---|
| Carbonylative Suzuki–Miyaura Coupling | A palladium-catalyzed carbonylative cross-coupling reaction. | α-iodo esters, Arylboronic acids, Carbon Monoxide | PdCl₂(PPh₃)₂ | rsc.org |
| Condensation with Diazoacetates | Condensation of aldehydes with ethyl diazoacetate. | Aldehydes, Ethyl diazoacetate | Molybdenum(VI) dichloride dioxide or NbCl₅ | organic-chemistry.org |
| Palladium-Catalyzed Reactions | Generation of palladium enolates from allyl β-keto esters for various transformations. | Allyl β-keto carboxylates | Palladium(0) complexes | nih.gov |
| Lewis Acid-Catalyzed Transesterification | Selective transesterification of β-keto esters with various alcohols. | β-keto ester, Alcohol | Boric Acid or Arylboronic acids | rsc.org |
Compound List
Methodological Advancements in the Synthesis of Methyl 4 4 Chlorophenyl 4 Oxobutanoate
Classical and Established Synthetic Protocols
Traditional methods for synthesizing β-keto esters provide a foundational understanding of the carbon-carbon and carbon-oxygen bond formations necessary to construct the target molecule.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the attachment of an acyl group to an aromatic ring. wikipedia.org This strategy is a primary route for synthesizing the precursor acid, 4-(4-chlorophenyl)-4-oxobutanoic acid, which is subsequently esterified to yield the final product.
The typical reaction involves the acylation of chlorobenzene (B131634) with succinic anhydride (B1165640). A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to activate the succinic anhydride, making it a potent electrophile. wikipedia.orggoogle.com The aromatic ring of chlorobenzene then attacks the activated acyl group. A key feature of Friedel-Crafts acylation is that the resulting ketone product forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org The reaction is generally regioselective, with the acyl group adding to the para position relative to the chlorine atom due to steric hindrance and electronic effects. Following the acylation, the intermediate complex is hydrolyzed to yield 4-(4-chlorophenyl)-4-oxobutanoic acid. clearsynth.com A similar process is used in the synthesis of related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid from toluene (B28343) and succinic anhydride. wikipedia.org
Table 1: Overview of Friedel-Crafts Acylation for Precursor Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product |
| Chlorobenzene | Succinic Anhydride | Aluminum Chloride (AlCl₃) | Requires stoichiometric amount of catalyst. wikipedia.org | 4-(4-chlorophenyl)-4-oxobutanoic acid clearsynth.com |
Once the precursor 4-(4-chlorophenyl)-4-oxobutanoic acid is synthesized, the methyl ester is typically formed through direct esterification. The most common method is Fischer esterification, where the carboxylic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk This equilibrium-driven process yields Methyl 4-(4-chlorophenyl)-4-oxobutanoate and water.
Alternatively, transesterification can be employed to convert a different ester of the same acid into the methyl ester. rsc.org This process is particularly useful if, for instance, an ethyl or other alkyl ester is formed initially. The transesterification of β-keto esters can be catalyzed by a range of substances, including acids, bases, and enzymes, under mild conditions. rsc.org These reactions are often highly selective for the β-keto ester group over other ester functionalities that might be present in a more complex molecule, a selectivity attributed to the formation of an enol intermediate. rsc.org
Condensation reactions are fundamental to carbon-carbon bond formation and offer pathways to β-keto esters.
Claisen Condensation : This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. wikipedia.orgallen.in For an acyclic product like this compound, a "crossed" Claisen condensation is necessary, which occurs between two different esters. allen.inorganic-chemistry.org A potential pathway would involve the reaction between methyl 4-chlorobenzoate (B1228818) (a non-enolizable ester) and methyl acetate (B1210297) (an enolizable ester) in the presence of a strong base like sodium methoxide (B1231860). The base deprotonates methyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of methyl 4-chlorobenzoate. The thermodynamic driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton. allen.injove.com
Dieckmann Condensation : The Dieckmann condensation is an intramolecular variant of the Claisen condensation. masterorganicchemistry.comorganic-chemistry.org It is used to form cyclic β-keto esters from diesters, typically yielding stable five- or six-membered rings. jove.comopenstax.orglibretexts.org The mechanism is analogous to the Claisen condensation, involving the formation of an enolate at one end of the molecule that attacks the ester group at the other end. openstax.orglibretexts.org While a powerful tool for synthesizing cyclic compounds, the Dieckmann condensation is not a direct method for preparing the linear, acyclic structure of this compound.
Knoevenagel Condensation : This reaction is a modification of the aldol (B89426) condensation, typically involving the reaction of an aldehyde or ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base. wikipedia.org While versatile, the direct synthesis of this compound via a Knoevenagel condensation is not a standard approach, as the reaction typically leads to α,β-unsaturated products. wikipedia.org Adaptations could potentially be envisioned to construct parts of the carbon skeleton, but it is not a primary pathway to the target β-keto ester.
The acetoacetic ester synthesis is a classical method for producing ketones by alkylating ethyl acetoacetate (B1235776). jove.comwikipedia.org The process involves the deprotonation of the α-carbon of ethyl acetoacetate to form a stabilized enolate, which is then reacted with an alkyl halide. wikipedia.org Subsequent hydrolysis and decarboxylation under acidic conditions yields a ketone. jove.comchemistrysteps.com
To apply this methodology for the synthesis of this compound, the standard protocol must be adapted. Instead of alkylation, an acylation of the acetoacetic ester enolate would be required. Reacting the enolate of methyl acetoacetate with 4-chlorobenzoyl chloride would introduce the necessary acyl group. However, this would result in a β,δ-diketo ester. A selective cleavage of the acetyl group would then be necessary to arrive at the target β-keto ester, a step that can be challenging. Therefore, while conceptually related, the direct application of the classic acetoacetic ester synthesis is not a straightforward route to the desired product.
Contemporary and Sustainable Synthetic Approaches
Modern synthetic chemistry increasingly focuses on the development of catalytic methods that offer higher efficiency, selectivity, and improved environmental profiles compared to classical stoichiometric reactions.
Both homogeneous and heterogeneous catalysis have been applied to the synthesis and transformation of β-keto esters, offering milder reaction conditions and unique reactivity.
Homogeneous Catalysis : In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high selectivity at the molecular level. youtube.com Palladium-catalyzed reactions, for example, have been developed for the transformation of allyl β-keto esters, which proceed through the formation of palladium enolates as key intermediates. nih.gov These intermediates can then undergo a variety of synthetically useful reactions. nih.gov Other transition metals, such as rhodium and ruthenium, are also used in catalytic systems for reactions involving β-keto esters. While many modern catalytic methods focus on the asymmetric reduction of β-keto esters to chiral β-hydroxy esters, the principles of using soluble metal complexes to facilitate C-C bond formation are broadly applicable. researchgate.netorganic-chemistry.org
Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers significant practical advantages, including ease of separation and the potential for catalyst recycling. youtube.com In the context of β-keto ester synthesis, solid acid catalysts have proven effective. For instance, natural clays (B1170129) like Montmorillonite K-10, which possess acidic sites, can catalyze the transesterification of β-keto esters. rsc.org Zeolites are widely used as solid acid catalysts in industrial-scale Friedel-Crafts reactions, offering a more environmentally benign alternative to soluble Lewis acids. wikipedia.org Furthermore, advanced heterogeneous catalysts, such as ruthenium species supported on porous organic polymers, have been developed for highly efficient asymmetric hydrogenation of β-keto esters, demonstrating the move towards robust and reusable catalytic systems. researchgate.net
Table 2: Comparison of Modern Catalytic Approaches
| Catalyst Type | Phase | Example Catalyst/System | Application | Advantages |
| Homogeneous | Same | Palladium(0) complexes nih.gov | Transformation of allyl β-keto esters | High selectivity, mild conditions |
| Homogeneous | Same | Iridium(III)-diamine complexes organic-chemistry.org | Asymmetric reduction of β-keto esters | High enantioselectivity, works in water |
| Heterogeneous | Different | Montmorillonite K-10 Clay rsc.org | Transesterification of β-keto esters | Low cost, reusable |
| Heterogeneous | Different | Zeolites wikipedia.org | Friedel-Crafts acylation | Recyclable, reduced waste |
| Heterogeneous | Different | Ru on Porous Organic Polymer researchgate.net | Asymmetric hydrogenation of β-keto esters | Recyclable, high activity |
Green Chemistry Principles in Synthesis: Solvent-Free, Aqueous Medium, and Biodegradable Catalysts
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of β-keto esters, a class of compounds to which this compound belongs. These efforts focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent-Free Synthesis: A notable advancement is the development of solvent-free reaction conditions. For instance, the transesterification of β-keto esters has been successfully carried out using silica-supported boric acid as a recyclable heterogeneous catalyst. nih.gov This method offers high yields (87–95%) and eliminates the need for toxic organic solvents. nih.gov Another approach involves the use of lipase-catalyzed transesterification under solvent-free conditions, which is particularly useful for producing optically active β-keto esters. google.com This enzymatic method is chemoselective and allows for the resolution of racemic alcohols with high enantioselectivity. google.com
Aqueous Medium: The use of water as a reaction medium is a cornerstone of green chemistry. Research has demonstrated the feasibility of three-component one-pot condensation reactions in refluxing water to synthesize complex organic molecules, showcasing the potential for aqueous-based syntheses of related compounds. organic-chemistry.org While specific examples for the direct synthesis of this compound in water are not prevalent, the successful synthesis of other complex molecules in aqueous media suggests a promising avenue for future research.
Biodegradable Catalysts: The exploration of biodegradable catalysts represents another frontier in green synthesis. Chitosan, a biodegradable polymer derived from chitin, has been identified as an efficient and reusable catalyst for the synthesis of various heterocyclic compounds. acs.org While not directly applied to β-keto ester synthesis, the use of such biodegradable catalysts is a key area of development for sustainable chemical manufacturing. The application of these catalysts to the synthesis of compounds like this compound could significantly reduce the environmental impact of their production.
Table 1: Green Chemistry Approaches to β-Keto Ester Synthesis
| Principle | Method | Catalyst | Key Advantages |
|---|---|---|---|
| Solvent-Free | Transesterification | Silica-supported boric acid | High yields, catalyst recyclability, no toxic solvents. nih.gov |
| Solvent-Free | Transesterification | Lipase (e.g., CALB) | Mild conditions, high chemo- and stereoselectivity. google.com |
| Aqueous Medium | Condensation Reactions | - | Environmentally benign solvent, potential for simplified workup. organic-chemistry.org |
| Biodegradable Catalyst | Heterocycle Synthesis | Chitosan | Reusable, derived from a renewable resource. acs.org |
Microwave-Assisted and Sonochemical Enhancements in Reaction Protocols
To accelerate reaction times and improve yields, modern energy sources such as microwave irradiation and ultrasound have been employed in the synthesis of β-keto esters.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapid and efficient chemical transformations. tandfonline.comrsc.org In the context of β-keto ester synthesis, microwave irradiation has been used to facilitate solvent-free transesterification reactions and the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one. tandfonline.comresearchgate.net These methods often lead to significantly shorter reaction times and higher yields compared to conventional heating. niscpr.res.inanton-paar.com For example, reactions that might take hours under conventional reflux can often be completed in minutes using microwave heating. anton-paar.com
Sonochemical Enhancements: Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation to create localized high-energy conditions. repec.org While specific applications in the synthesis of this compound are not widely documented, sonication has been shown to be effective in various organic transformations. For the transesterification of ethyl acetoacetate, reactions performed under sonication in toluene were found to be faster than conventionally heated reactions. rsc.org
Photochemical and Electrochemical Synthetic Transformations
Photochemical and electrochemical methods offer unique pathways for the synthesis and transformation of organic compounds, often under mild conditions.
Photochemical Transformations: The study of the photoisomerization of β-diketones and β-keto esters has provided insights into their photochemical behavior. acs.org More recently, a dual photoredox/nickel catalysis system has been developed for the asymmetric [3+2] photocycloaddition of β-keto esters with vinyl azides, leading to the formation of complex heterocyclic structures. acs.org This highlights the potential of photochemical methods to construct intricate molecular architectures from β-keto ester precursors.
Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable approach to organic synthesis, utilizing electrons as a "reagent" to drive reactions. rsc.orgorganic-chemistry.orgnih.gov An electrochemical, manganese-assisted carbon-carbon bond formation between β-keto esters and silyl (B83357) enol ethers has been developed to produce tricarbonyl compounds. acs.org This method operates under neutral conditions and can be more environmentally friendly than traditional methods that rely on stoichiometric oxidizing agents. acs.org Furthermore, an electrochemical method for the synthesis of β-keto spirolactones from cyclic β-keto esters has been reported, using green solvents like acetone (B3395972) and water. rsc.org
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
Flow chemistry, or continuous processing, offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and consistency. flinders.edu.aunih.govtue.nlmit.edu This technology is particularly well-suited for the production of intermediates like this compound.
Regioselective and Stereoselective Synthesis of Analogues and Derivatives
The development of synthetic methods that control the regioselectivity and stereoselectivity is crucial for creating complex molecules with specific biological activities.
Hydroformylation-Based Routes to Substituted Butanoates
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a powerful tool for the synthesis of aldehydes, which can then be converted to a variety of other functional groups. rsc.orgresearchgate.net The regioselective hydroformylation of alkenes is of particular interest for the synthesis of substituted butanoates.
Recent advancements have focused on the use of bifunctional catalysts to achieve high regioselectivity. For example, a rhodium/1,3,5-triaza-7-phosphaadamantane (PTA) catalyst has been used for the hydroformylation of alkenes with CO₂/H₂ as a syngas surrogate, affording linear aldehydes with high selectivity. rsc.orgresearchgate.net Encapsulated rhodium complexes have also shown unprecedented selectivity in the hydroformylation of internal alkenes. nih.gov Furthermore, rhodium-zeolite catalysts have demonstrated exceptional regioselectivity for the hydroformylation of propene to n-butanal. repec.orgnih.gov These highly regioselective methods could be adapted for the synthesis of precursors to substituted butanoates, which are analogues of this compound.
Asymmetric Synthesis Strategies for Related β-Keto Esters
The asymmetric synthesis of β-keto esters is of great importance due to their utility as building blocks for chiral molecules. mdpi.comresearchgate.netrsc.orgnih.gov Various strategies have been developed to achieve high levels of enantioselectivity.
One approach involves the carboxyl-assisted site- and enantio-selective addition of polyfunctional nucleophiles to imines and carbonyls, affording δ-substituted-β-keto esters with good yields and enantioselectivities. rsc.org Another powerful strategy is the use of enzymatic reductions. Ketoreductases have been employed for the stereoselective synthesis of hydroxy-keto esters from the corresponding β,δ-diketo esters, yielding various stereoisomers in high enantio- and diastereomeric excess. nih.gov Additionally, commercially available ketoreductase enzymes can be used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. alaska.edu These asymmetric synthesis strategies are critical for accessing chiral analogues and derivatives of this compound for applications in pharmaceuticals and other life sciences.
Reaction Optimization and Yield Enhancement Strategies
The synthesis of this compound is a process of significant interest due to the compound's role as a key intermediate in the production of various fine chemicals and pharmaceuticals. chemimpex.com Methodological advancements have primarily focused on the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The principal synthetic route involves a two-step process: the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form 4-(4-chlorophenyl)-4-oxobutanoic acid, followed by the esterification of this acid with methanol.
Research into related Friedel-Crafts acylation reactions provides insights into potential optimization strategies. Key parameters that are often manipulated to enhance yield include the type and amount of catalyst, the solvent, the reaction temperature, and the reaction time. For instance, in the acylation of various aromatic compounds, a range of Lewis acids beyond AlCl₃, such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄), have been explored. The choice of catalyst can significantly influence the reaction's selectivity and rate.
While specific data on the optimization of the acylation of chlorobenzene with succinic anhydride is not extensively detailed in publicly available literature, the general principles of Friedel-Crafts reaction optimization are applicable. The following table illustrates a hypothetical optimization study based on common findings in Friedel-Crafts acylation research, demonstrating how varying conditions could influence the yield of the intermediate acid.
Table 1: Hypothetical Optimization of Friedel-Crafts Acylation for 4-(4-chlorophenyl)-4-oxobutanoic acid
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ (1.1) | Chlorobenzene | 25 | 4 | 65 |
| 2 | AlCl₃ (1.5) | Chlorobenzene | 25 | 4 | 75 |
| 3 | AlCl₃ (1.5) | Dichloromethane | 25 | 4 | 72 |
| 4 | AlCl₃ (1.5) | Chlorobenzene | 50 | 2 | 85 |
The second step in the synthesis is the esterification of the resulting 4-(4-chlorophenyl)-4-oxobutanoic acid with methanol. This reaction is typically acid-catalyzed. The optimization of this step focuses on driving the equilibrium towards the product side to maximize the yield of the final ester.
Strategies for yield enhancement in esterification include the use of an excess of one of the reactants, typically the less expensive one, which in this case would be methanol. The choice of catalyst is also important, with common options including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The removal of water, a byproduct of the reaction, is a key strategy to shift the equilibrium towards the formation of the ester. This can be achieved through various methods, including azeotropic distillation.
The temperature of the reaction is another parameter that is optimized. Higher temperatures generally increase the rate of esterification but must be controlled to prevent side reactions. The following table provides a hypothetical representation of how the optimization of the esterification step might be approached.
Table 2: Hypothetical Optimization of Esterification for this compound
| Entry | Catalyst | Methanol (equiv.) | Temperature (°C) | Water Removal | Yield (%) |
|---|---|---|---|---|---|
| 1 | H₂SO₄ (cat.) | 1.2 | 65 | No | 80 |
| 2 | H₂SO₄ (cat.) | 3.0 | 65 | No | 90 |
| 3 | H₂SO₄ (cat.) | 3.0 | 65 | Yes | 95 |
| 4 | p-TSA (cat.) | 3.0 | 65 | Yes | 93 |
Comprehensive Analysis of the Chemical Reactivity and Transformation Pathways of Methyl 4 4 Chlorophenyl 4 Oxobutanoate
Tautomerism and Conformational Dynamics: Keto-Enol Equilibria in β-Keto Esters
Methyl 4-(4-chlorophenyl)-4-oxobutanoate, as a β-keto ester, can exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. masterorganicchemistry.comlibretexts.orglibretexts.org This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.org The interconversion between these tautomers is typically catalyzed by acid or base. masterorganicchemistry.comyoutube.com
Generally, for simple acyclic β-keto esters, the equilibrium lies heavily towards the keto tautomer. masterorganicchemistry.comlibretexts.org The greater stability of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol is a primary driving factor for this preference. youtube.com However, the position of this equilibrium can be influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com In less polar solvents, the enol form can be stabilized by the formation of an internal hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. masterorganicchemistry.com For some β-dicarbonyl compounds, this stabilization can lead to the enol form being the predominant species. youtube.com
The enol form of this compound can exist as different geometric isomers, and the stability of these is determined by the substitution pattern of the double bond. youtube.com The more substituted enol is generally the more stable thermodynamic product. youtube.com
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium |
| Solvent Polarity | Less polar solvents can stabilize the enol form through intramolecular hydrogen bonding. masterorganicchemistry.com |
| Intramolecular Hydrogen Bonding | Stabilizes the enol form, shifting the equilibrium towards the enol tautomer. masterorganicchemistry.com |
| Conjugation/Resonance | Extended conjugation in the enol form can increase its stability. masterorganicchemistry.comlibretexts.org |
| Aromaticity | If the enol form results in an aromatic ring, it will be significantly stabilized. masterorganicchemistry.comlibretexts.org |
Nucleophilic Reactivity at Carbonyl Centers and Ester Functionalities
The presence of both a ketone and an ester group provides two electrophilic sites for nucleophilic attack. The relative reactivity of these sites can be controlled to achieve selective transformations.
The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated by a suitable base to form a highly reactive enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in alkylation and acylation reactions. fiveable.meacs.org
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form α-alkylated β-keto esters. Asymmetric alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis. rsc.org
Acylation: Acylation of the enolate can occur at either the carbon (C-acylation) or the oxygen (O-acylation). acs.org The outcome is influenced by factors such as the nature of the acylating agent, the solvent, and the metal counterion. acs.orgacs.orgcapes.gov.br For instance, reaction with acyl chlorides in the presence of a base can lead to either C- or O-acylated products. acs.org
Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are strong nucleophiles that readily add to carbonyl groups. youtube.commasterorganicchemistry.comleah4sci.comyoutube.comadichemistry.com
Reaction with the Ketone: Addition of a Grignard or organolithium reagent to the ketone functionality of this compound would yield a tertiary alcohol after acidic workup. youtube.commasterorganicchemistry.com If the ketone is unsymmetrical, this reaction can create a new stereocenter, resulting in a racemic mixture of enantiomers. adichemistry.com
Reaction with the Ester: The reaction of Grignard reagents or organolithiums with the ester group is more complex. youtube.comucalgary.ca Typically, two equivalents of the organometallic reagent add to the ester. masterorganicchemistry.comucalgary.ca The first equivalent adds to form a tetrahedral intermediate, which then collapses to eliminate the methoxy (B1213986) group, forming a ketone intermediate. youtube.comucalgary.ca This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol after workup. masterorganicchemistry.comucalgary.ca It is generally not possible to stop the reaction at the ketone stage when using these powerful nucleophiles. ucalgary.ca
The carbonyl groups of this compound can undergo condensation reactions with various nitrogen and oxygen nucleophiles.
With Nitrogen Nucleophiles: Primary amines can react with the ketone to form imines (Schiff bases), while secondary amines can form enamines. The reactivity of β-keto amides, which can be formed from β-keto esters, with amines is influenced by steric factors and temperature, leading to amination at either the ketone or amide carbonyl. researchgate.net The reaction of β-keto esters with azadicarboxylates, catalyzed by chiral guanidines, can lead to the formation of aminated products. nih.gov
With Oxygen Nucleophiles (Claisen and Dieckmann Condensations): The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.orglibretexts.orgyoutube.com While a self-condensation of this compound is possible, crossed Claisen condensations with other esters are more common. libretexts.orglibretexts.org These reactions produce a new β-keto ester. libretexts.orglibretexts.orgyoutube.com Intramolecular Claisen condensations, known as Dieckmann condensations, occur in molecules containing two ester groups to form cyclic β-keto esters. libretexts.orglibretexts.org
Electrophilic Reactivity and Aromatic Substitution Reactions
The 4-chlorophenyl group of the molecule can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgscranton.edu The reactivity of the aromatic ring and the position of substitution are influenced by the substituents already present. wikipedia.orglibretexts.org
The chlorine atom is an ortho-, para-directing but deactivating group. stackexchange.comsarthaks.comdoubtnut.com The electron-withdrawing inductive effect (-I effect) of the chlorine atom decreases the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles compared to benzene. stackexchange.comsarthaks.comquora.comquora.com However, the lone pairs on the chlorine atom can be donated into the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. stackexchange.comdoubtnut.com Since the para position is already occupied by the butanoyl chain, further substitution would be directed to the ortho positions relative to the chlorine atom.
Reduction Reactions of Ketone and Ester Groups: Selective and Non-Selective Approaches
The ketone and ester functionalities in this compound can be reduced to alcohols using various reducing agents. The choice of reagent determines the selectivity of the reduction.
Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of esters. thieme-connect.comiwu.edu Therefore, treatment of this compound with NaBH₄ would be expected to reduce the ketone to a secondary alcohol, leaving the ester group intact. Another approach for the chemoselective reduction of the ester group involves the treatment of the corresponding potassium or lithium enolate with aluminum hydride, which can yield the β-keto-alcohol. jst.go.jp Biocatalytic methods, such as using baker's yeast (Saccharomyces cerevisiae), can achieve enantioselective reduction of β-keto esters to chiral β-hydroxy esters. acs.orgnih.govresearchgate.net
Non-Selective Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that will reduce both the ketone and the ester groups. harvard.edu The reaction of this compound with LiAlH₄ would result in the formation of a diol, where both the ketone and the ester are reduced to their corresponding alcohols.
Table 2: Summary of Reduction Reactions
| Reducing Agent | Selectivity | Product |
| Sodium Borohydride (NaBH₄) | Selective for the ketone | Methyl 4-(4-chlorophenyl)-4-hydroxybutanoate |
| Aluminum Hydride (on enolate) | Selective for the ester | 4-(4-chlorophenyl)-4-oxobutanol jst.go.jp |
| Baker's Yeast | Enantioselective reduction of the ketone | Chiral Methyl 4-(4-chlorophenyl)-4-hydroxybutanoate acs.orgnih.govresearchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | Non-selective | 4-(4-chlorophenyl)butane-1,4-diol |
Oxidation Reactions
The oxidation of γ-keto esters like this compound can be directed at several sites within the molecule. While the saturated alkyl chain is generally robust under mild oxidizing conditions, the ketone carbonyl group is a primary site for oxidative transformations.
One of the most significant oxidation reactions for ketones is the Baeyer–Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wiley-vch.deberhamporegirlscollege.ac.in In the case of this compound, the migratory aptitude of the adjacent groups (4-chlorophenyl and propanoate methyl) determines the product outcome. Typically, aryl groups have a higher migratory aptitude than alkyl groups. Therefore, the Baeyer-Villiger oxidation would likely yield an anhydride-ester derivative through the insertion of an oxygen atom between the carbonyl carbon and the chlorophenyl ring.
Another potential oxidation is the Dakin oxidation , which is specific to aryl ketones and aldehydes that have an ortho- or para-hydroxyl group. wiley-vch.de While the parent compound does not possess this feature, a derivative with a hydroxylated phenyl ring could undergo this reaction. The Dakin oxidation uses hydrogen peroxide in a basic solution to convert the aryl ketone into a phenol (B47542) and a carboxylate, effectively cleaving the C-C bond between the carbonyl and the aromatic ring. berhamporegirlscollege.ac.in
The α-position to the ketone can also be a site for oxidation, often proceeding through an enol or enolate intermediate. Direct α-hydroxylation or other oxidations can introduce new functional groups, further expanding the synthetic utility of the scaffold.
| Reaction Type | Reagent | Potential Product Type | Key Feature |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Anhydride-ester derivative | Oxygen insertion adjacent to the carbonyl group. wiley-vch.de |
| Dakin Oxidation (on hydroxylated derivative) | H₂O₂ in base | Phenol and a dicarboxylate | Requires an ortho- or para-hydroxyl group on the phenyl ring. wiley-vch.de |
Cyclization Reactions for the Construction of Heterocyclic and Carbocyclic Systems
The bifunctional nature of γ-keto esters makes them ideal precursors for cyclization reactions, leading to a variety of five- and six-membered rings. These intramolecular reactions are fundamental in the synthesis of numerous heterocyclic and carbocyclic frameworks.
For instance, γ-keto esters are well-known precursors for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound (which can be generated from the γ-keto ester) with an appropriate reagent. Treatment of this compound with a dehydrating agent (e.g., P₂O₅) can lead to the formation of a furan (B31954) ring. Reaction with ammonia (B1221849) or a primary amine yields a pyrrole (B145914) derivative, and reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide produces a thiophene (B33073).
Intramolecular aldol (B89426) condensation can also be utilized. Under basic or acidic conditions, the enolate generated at the α-position to the ester can attack the ketone carbonyl, leading to the formation of a five-membered cyclopentenone ring system after dehydration.
Annulation reactions, which involve the formation of a new ring onto an existing structure, can be effectively applied to derivatives of this compound. These reactions are crucial for building polycyclic systems.
A prominent example is the Robinson annulation , which combines a Michael addition with a subsequent intramolecular aldol condensation. While the parent compound is not a direct substrate, it can be derivatized to participate in such sequences. For example, if an enolate is reacted with this compound (acting as a Michael acceptor after α,β-unsaturation is introduced), a new six-membered ring can be fused onto the enolate-containing molecule.
More advanced strategies include domino halocyclizations using reagents like boron trihalides, which can initiate a cascade of reactions leading to polycyclic aromatic hydrocarbons. nih.gov Organocatalyzed [3+3] annulation reactions have also been developed for related β,γ-unsaturated α-ketoesters, providing a pathway to construct six-membered rings with high stereoselectivity. nih.gov
The synthesis of fused and bridged bicyclic systems represents a significant challenge in organic synthesis, requiring precise control over stereochemistry and reactivity. masterorganicchemistry.comwikipedia.orglibretexts.org Fused rings share two adjacent atoms, while bridged rings share three or more atoms. wikipedia.org
Starting from this compound, intramolecular Friedel-Crafts acylation is a plausible route to fused systems. In the presence of a strong acid catalyst (e.g., polyphosphoric acid or AlCl₃), the ester carbonyl could potentially be activated to acylate the chlorophenyl ring, although this is less favorable than acylation with an acyl chloride. A more common approach involves converting the ester to a more reactive species or using the ketone to direct ring formation. For instance, an intramolecular Friedel-Crafts reaction involving the ketone and a second aromatic ring introduced elsewhere in the molecule can lead to complex tricyclic frameworks. nih.gov
The formation of bridged structures from this substrate would necessitate a more complex, multi-step sequence. It would likely involve creating a monocyclic system first, followed by the introduction of a carbon chain that can cyclize across the ring to form the bridge. Transannular cyclizations, where a bond is formed across a medium-sized ring, are a key strategy for constructing such bridged systems. gla.ac.uk
Rearrangement Reactions
The carbonyl group in this compound makes it susceptible to several classic rearrangement reactions, which can be used to fundamentally alter the carbon skeleton.
The Favorskii rearrangement of α-halo ketones (which can be prepared from the parent compound) in the presence of a base leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. If the α-position to the ketone is halogenated, treatment with a base like sodium methoxide (B1231860) would lead to a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield an ester product.
The Pinacol rearrangement is another possibility if the ketone is converted into a 1,2-diol (a pinacol). berhamporegirlscollege.ac.in Reduction of the ketone to an alcohol, followed by α-hydroxylation and subsequent treatment with acid, would generate a vicinal diol. This diol would then rearrange under acidic conditions to form a new ketone or aldehyde with a different carbon framework. berhamporegirlscollege.ac.in
A Willgerodt-Kindler reaction could potentially be applied to the aryl ketone portion of the molecule. This reaction typically involves heating an alkyl aryl ketone with sulfur and a secondary amine (like morpholine) to produce a terminal thioamide, which can then be hydrolyzed to a carboxylic acid. This would effectively move the carbonyl functionality to the terminal carbon of the side chain.
Functional Group Interconversions and Derivatizations for Complex Molecule Assembly
Functional group interconversions (FGIs) are essential for elaborating the basic structure of this compound into more complex target molecules. imperial.ac.ukcompoundchem.com Both the ketone and the ester groups are amenable to a wide range of transformations.
The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact. imperial.ac.uk This alcohol can then be used in subsequent reactions, such as conversion to an alkyl halide or elimination to form an alkene. ub.edu Conversely, the ester can be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the ketone. imperial.ac.uk
The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-keto carboxylic acid, 4-(4-chlorophenyl)-4-oxobutanoic acid. smolecule.com This acid can then be converted into other functional groups, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which is a highly reactive intermediate for forming amides or other esters. chemicalbook.com
The methylene (B1212753) groups α to the ketone and ester are also sites for derivatization. Deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) generates an enolate, which can be alkylated, acylated, or used in aldol condensations to form new carbon-carbon bonds. orgsyn.org This allows for the introduction of various substituents and the extension of the carbon chain.
| Functional Group | Reaction | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Ketone | Reduction | NaBH₄ | Secondary Alcohol |
| Reductive Amination | NH₃/Amine, H₂/Catalyst or NaBH₃CN | Amine | |
| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Reduction | LiAlH₄ | Diol (ketone also reduced) | |
| Aminolysis | Ammonia or Primary/Secondary Amine | Amide | |
| α-Methylene (to ketone) | Alkylation | 1. LDA; 2. R-X (Alkyl halide) | α-Substituted Ketone |
Compound List
| Compound Name |
|---|
| 4-(4-chlorophenyl)-4-oxobutanoic acid |
| 4-chlorophenacetyl chloride |
| Aluminum chloride |
| Ammonia |
| Boron trihalides |
| Hydrogen peroxide |
| Lawesson's reagent |
| Lithium aluminum hydride |
| Lithium diisopropylamide |
| meta-chloroperoxybenzoic acid |
| This compound |
| Morpholine |
| Oxalyl chloride |
| Phosphorus pentasulfide |
| Polyphosphoric acid |
| Sodium borohydride |
| Sodium methoxide |
| Sulfur |
| Thionyl chloride |
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 4 4 Chlorophenyl 4 Oxobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in both solution and solid states. rsc.org It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.
While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure of Methyl 4-(4-chlorophenyl)-4-oxobutanoate.
Correlation Spectroscopy (COSY) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. acs.org For this compound, a key cross-peak would be expected between the two aliphatic methylene (B1212753) groups (H-2 and H-3), confirming their adjacent positions in the butanoate chain.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. Each protonated carbon in the molecule would show a correlation to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. researchgate.net This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the methoxy (B1213986) protons (H-5) to the ester carbonyl carbon (C-4) and from the aromatic protons (H-7, H-8) to the ketone carbonyl carbon (C-1).
Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation.
Based on established chemical shift principles for aromatic ketones and esters, the predicted NMR data for this compound are presented below. oregonstate.edumodgraph.co.uk
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | C | - | 196.5 |
| 2 | CH₂ | 3.25 (t) | 32.9 |
| 3 | CH₂ | 2.75 (t) | 28.1 |
| 4 | C | - | 173.0 |
| 5 | CH₃ | 3.67 (s) | 51.8 |
| 6 | C | - | 134.5 |
| 7, 7' | CH | 7.95 (d) | 129.5 |
| 8, 8' | CH | 7.50 (d) | 129.0 |
| 9 | C | - | 139.8 |
Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Proton(s) | Correlated Atom(s) | Inferred Connectivity |
|---|---|---|---|
| COSY | H-2 | H-3 | -CH₂-CH₂- fragment |
| HSQC | H-2 | C-2 | Direct C-H bond |
| HSQC | H-3 | C-3 | Direct C-H bond |
| HSQC | H-5 | C-5 | Direct C-H bond |
| HSQC | H-7 | C-7 | Direct C-H bond |
| HSQC | H-8 | C-8 | Direct C-H bond |
| HMBC | H-2 | C-1, C-3, C-4 | Confirms position between two carbonyls |
| HMBC | H-3 | C-1, C-2, C-4 | Confirms position between two carbonyls |
| HMBC | H-5 | C-4 | Assigns methoxy group to ester |
| HMBC | H-7 | C-1, C-6, C-8, C-9 | Confirms aromatic ring structure and attachment to ketone |
Dynamic NMR (DNMR) spectroscopy is a method used to study chemical rate processes that occur on a timescale comparable to the NMR experiment. grantome.com For this compound, DNMR could be employed to investigate two main phenomena:
Conformational Exchange : The butanoate chain is flexible, and rotation can occur around the C2-C3 and C3-C4 single bonds. At low temperatures, this rotation may become slow enough on the NMR timescale to allow for the observation of distinct conformers. Variable-temperature NMR studies can be used to determine the energy barriers associated with this rotation. acs.orgdocumentsdelivered.com
Tautomeric Equilibria : The compound can theoretically exist in a keto-enol tautomeric equilibrium. While the keto form is expected to be overwhelmingly predominant, DNMR is the definitive technique for quantifying the minor enol tautomer and determining the kinetics of the interconversion. Studies on related keto-esters have utilized NMR to investigate such equilibria. nih.govacs.org
Solid-state NMR (ssNMR) provides structural and dynamic information on materials in their solid form, which is inaccessible by conventional solution NMR. rsc.org The application of techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CPMAS) can overcome the line-broadening effects common in solids to provide high-resolution spectra. nih.gov
For this compound, a solid compound, ssNMR could be used to:
Characterize the crystalline and amorphous content.
Identify the presence of different polymorphs (different crystal packing arrangements), which can have distinct physical properties.
Determine the molecular conformation and packing within the crystal lattice. Differences in ¹³C chemical shifts compared to the solution state can indicate different conformations or intermolecular interactions.
Study molecular dynamics in the solid state, such as phenyl ring flips or side-chain motion.
In-situ NMR allows for the real-time monitoring of chemical reactions as they occur within the NMR spectrometer. nih.gov This provides valuable kinetic data and mechanistic insights without the need for quenching or sample workup. researchgate.netrsc.org
The synthesis of this compound, for instance via a Friedel-Crafts acylation of chlorobenzene (B131634) with a succinic acid derivative, could be monitored using in-situ ¹H NMR. Researchers could track the reaction progress by observing the disappearance of reactant signals and the simultaneous appearance of product signals. The integration of these signals over time allows for the calculation of reaction rates, the identification of intermediates, and the determination of reaction completion.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula. nih.gov This is a critical step in confirming the identity of a compound, distinguishing it from isomers with the same nominal mass. For halogenated compounds, HRMS can unambiguously confirm the presence and number of halogen atoms due to their specific mass defects and isotopic patterns. rsc.orgacs.orgnih.gov
For this compound, with the molecular formula C₁₁H₁₁ClO₃, HRMS provides definitive confirmation of its elemental composition. uni.lusigmaaldrich.com The calculated monoisotopic mass, based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl), serves as a benchmark for experimental verification.
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClO₃ |
| Nominal Mass | 226 g/mol |
| Calculated Monoisotopic Mass (for C₁₁H₁₁³⁵ClO₃) | 226.03967 Da |
| Predicted m/z of Adduct [M+H]⁺ | 227.04695 |
| Predicted m/z of Adduct [M+Na]⁺ | 249.02889 |
Data sourced and adapted from PubChem (2025). uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound (Molecular Weight: 226.66 g/mol ) sigmaaldrich.com, the protonated molecule [M+H]⁺ would exhibit a characteristic isotopic pattern at mass-to-charge ratios (m/z) of approximately 227 and 229, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Collision-induced dissociation (CID) of the precursor ion would likely initiate fragmentation at the most labile bonds. The fragmentation pathways for related aryl ketone structures often involve specific cleavages that are diagnostic for the compound's structure. wvu.edumdpi.com The primary fragmentation events for this compound are predicted to be α-cleavages adjacent to the carbonyl groups and losses of neutral molecules.
Plausible Fragmentation Pathways:
Formation of the 4-chlorobenzoyl cation: A primary and typically abundant fragment ion would result from the cleavage of the bond between the ketone carbonyl carbon and the adjacent methylene group. This would yield the 4-chlorobenzoyl cation, a stable acylium ion, with a characteristic isotopic signature at m/z 139 and 141.
Loss of methanol (B129727): Cleavage of the ester group can lead to the neutral loss of methanol (CH₃OH, 32 Da) from the precursor ion, resulting in a fragment at m/z 195/197.
Loss of the methoxy group: Radical-induced cleavage could lead to the loss of a methoxy radical (•OCH₃, 31 Da), producing a fragment ion at m/z 196/198.
These fragmentation patterns allow for the differentiation of this compound from its structural isomers. For instance, an isomer with the chloro-substituent at a different position on the phenyl ring would still produce a fragment at m/z 139/141, but isomers where the ester and ketone functionalities are rearranged would yield entirely different fragmentation trees.
Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound
| Predicted Fragment Ion | m/z (³⁵Cl / ³⁷Cl) | Proposed Origin |
| [C₇H₄ClO]⁺ | 139 / 141 | Cleavage forming the 4-chlorobenzoyl cation |
| [C₁₀H₈ClO₂]⁺ | 195 / 197 | Neutral loss of methanol (CH₃OH) from [M+H]⁺ |
| [C₁₀H₉ClO₂]⁺ | 196 / 198 | Loss of methoxy radical (•OCH₃) from [M+H]⁺ |
| [C₄H₅O₂]⁺ | 85 | Cleavage yielding the methoxycarbonylpropyl fragment |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.govmdpi.com Ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. nih.gov This provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area.
While specific experimental IMS-MS data for this compound is not widely published, the technique offers significant potential for its analysis. gre.ac.uk
Isomer Separation: IMS-MS can distinguish between isomers that produce identical mass spectra. nih.gov For example, it could differentiate this compound from its isomers, such as Methyl 3-(4-chlorobenzoyl)propanoate or 2-(4-chlorophenyl)-2-methoxy-tetrahydrofuranone, as these different structures would have distinct shapes and therefore different drift times and CCS values.
Conformational Analysis: For flexible molecules, IMS-MS can sometimes separate different stable gas-phase conformations (conformers), providing insight into the molecule's three-dimensional structure.
Enhanced Selectivity: The addition of ion mobility separation improves the selectivity and peak capacity of an analysis, helping to resolve the target compound from complex matrix interferences. publications.gc.ca
The application of IMS-MS would involve calculating theoretical CCS values for candidate structures and comparing them with experimentally measured values to confirm the identity of the analyte. gre.ac.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Absorption Bands and Functional Group Identification
The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the aromatic ketone, the methyl ester, and the substituted phenyl ring. iitm.ac.in The distinct carbonyl (C=O) stretching vibrations are particularly diagnostic.
Aromatic Ketone C=O Stretch: This typically appears as a strong band in the IR spectrum between 1685 and 1665 cm⁻¹. Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.
Ester C=O Stretch: This is also a very strong IR absorption, generally found at a higher frequency than the ketone, in the range of 1750-1735 cm⁻¹. The presence of two distinct, strong bands in the carbonyl region is a key indicator of the molecule's structure.
C-O Stretch: The ester group exhibits strong C-O stretching bands, typically between 1300 and 1000 cm⁻¹, corresponding to the C-O-C linkage.
Aromatic C=C Stretch: The benzene (B151609) ring shows characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond stretch gives rise to a band in the fingerprint region, typically between 785 and 540 cm⁻¹, though its intensity can vary.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration | Expected IR Intensity |
| Ester Carbonyl | 1750 - 1735 | C=O Stretch | Strong |
| Ketone Carbonyl | 1685 - 1665 | C=O Stretch | Strong |
| Aromatic Ring | 1600, 1585, 1475 | C=C Stretch | Medium to Weak |
| Ester C-O | 1300 - 1150 | C-O Stretch | Strong |
| Aromatic C-H | 850 - 810 | Out-of-plane Bend | Strong |
| C-Cl | 785 - 540 | C-Cl Stretch | Medium to Strong |
In-Situ IR Spectroscopy for Reaction Mechanistic Studies
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions. mt.com By inserting a probe directly into the reaction vessel, spectra are collected continuously, providing a detailed profile of reactant consumption, product formation, and the appearance of any transient intermediates. mdpi.comrsc.org
For the synthesis of this compound, for example via a Friedel-Crafts acylation of chlorobenzene with a succinic acid derivative like methyl 4-chloro-4-oxobutanoate, in-situ IR could be used to:
Track Reactant Consumption: Monitor the decrease in the characteristic C=O absorption band of the acyl chloride reactant (typically >1785 cm⁻¹).
Monitor Product Formation: Observe the concurrent increase in the absorption bands for the aromatic ketone C=O (around 1680 cm⁻¹) and the ester C=O (around 1740 cm⁻¹) of the final product.
Kinetic Analysis: The concentration-time profiles generated can be used to determine reaction kinetics, identify the rate-limiting step, and optimize reaction parameters like temperature and catalyst loading. mt.com
Detect Intermediates: The technique may reveal the presence of short-lived intermediates, providing crucial evidence for the proposed reaction mechanism. mdpi.com
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Elucidation
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Single-Crystal X-ray Diffraction
In a single-crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.
While a specific crystal structure for this compound is not publicly available, analysis of a closely related structure, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, provides valuable insight into the likely structural features. mdpi.com In this analogue, the molecule adopts an extended, all-trans configuration in the carbon chain. A key feature is the twisting of the terminal phenyl ring and the carboxylic acid group out of the plane of the central atoms. The molecular packing is dictated by hydrogen bonding interactions. mdpi.com
For this compound, a single-crystal structure would definitively establish:
Molecular Conformation: The precise torsion angles along the butanoate chain and the orientation of the 4-chlorophenyl group relative to the ketone.
Intermolecular Interactions: The nature of the packing in the crystal lattice, likely governed by weak C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.
Bond Parameters: Exact bond lengths and angles, confirming the effects of conjugation and substituent effects on the molecular geometry.
Table 3: Illustrative Crystallographic Data from a Structurally Similar Compound (4-[(4-chlorophenyl)carbamoyl]butanoic acid) mdpi.com
| Parameter | Observation | Implication for Target Compound |
| Chain Conformation | Extended, all-trans configuration in the bridge | The butanoate chain is likely to adopt a similarly extended, low-energy conformation. |
| Phenyl Ring Torsion | Twisted out of the plane of the bridging atoms (C-N-C-C torsion of 47.1°) | A significant torsion angle between the phenyl ring and the ketone is expected to minimize steric hindrance. |
| Supramolecular Packing | Formation of tapes via N-H···O and O-H···O hydrogen bonds | Packing of this compound would be driven by weaker forces like C-H···O interactions and dipole-dipole forces. |
Powder X-ray Diffraction for Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of solid materials. wikipedia.org It provides a unique "fingerprint" of a crystalline solid, allowing for the identification of its specific crystalline form (polymorph), the determination of sample purity, and the quantification of different phases within a mixture. youtube.com
In the context of this compound, which is a solid at room temperature, PXRD is crucial for solid-state characterization. sigmaaldrich.com The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). youtube.com The resulting diffraction pattern is characteristic of the compound's crystal lattice.
Research Findings: The PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific 2θ angles. The position and intensity of these peaks are determined by the dimensions and symmetry of the unit cell. springernature.com Analysis of the pattern allows for:
Phase Identification: By comparing the experimental diffraction pattern to reference patterns from databases like the International Centre for Diffraction Data (ICDD), the specific crystalline phase of the compound can be confirmed. springernature.com
Crystallinity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad, diffuse halos suggest the presence of amorphous content. wikipedia.org The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks to the amorphous halo. wikipedia.org
Lattice Parameter Refinement: For a known crystal structure, Rietveld refinement can be applied to the PXRD data to precisely determine the unit cell parameters (a, b, c, α, β, γ). researchgate.net This is sensitive to factors like temperature and pressure. wikipedia.org
A typical PXRD analysis would yield a diffractogram where the peak positions (2θ) and their relative intensities are recorded. This data serves as a critical quality control parameter, ensuring batch-to-batch consistency of the solid form.
Table 1: Illustrative PXRD Data Interpretation
| Parameter | Description | Application to this compound |
|---|---|---|
| Peak Positions (2θ) | Angles at which constructive interference of X-rays occurs, determined by the crystal lattice spacings according to Bragg's Law. | Identification of the specific polymorph; detection of crystalline impurities which would exhibit their own characteristic peaks. |
| Peak Intensities | The height or area of the diffraction peaks, related to the arrangement of atoms within the crystal structure. | Quantitative phase analysis (e.g., determining the percentage of an undesired polymorph); assessment of preferred orientation. youtube.com |
| Peak Broadening | The width of the diffraction peaks, which can be influenced by crystallite size and lattice strain. | Provides information on the microstructure, such as estimating the average size of the crystalline domains. springernature.com |
| Amorphous Halo | A broad, non-distinct background signal. | Indicates the presence of non-crystalline (amorphous) material in the sample. wikipedia.org |
Chromatographic Techniques for Purity, Enantiomeric, and Diastereomeric Excess Determinationwikipedia.orgresearchgate.net
Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic methods are essential for assessing its chemical purity and, when applicable, its stereoisomeric composition.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. It separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.
Research Findings: A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of moderately polar organic compounds. nih.gov For this compound, a C18 or a pentafluorophenyl stationary phase could be effective. mdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control pH. mdpi.com Detection is usually achieved using a photodiode array (PDA) or UV detector, set to a wavelength where the chlorophenyl chromophore exhibits strong absorbance.
The method's performance is validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov This ensures the method is reliable for routine quality control to quantify impurities, such as starting materials, by-products, or degradation products.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating the target compound from impurities based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Eluent that carries the sample through the column; composition is optimized for best separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences resolution. |
| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |
| Detection | UV at 254 nm | Wavelength chosen for high sensitivity to the aromatic ring of the analyte and related impurities. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly well-suited for the analysis of residual solvents and certain volatile impurities that may be present in the final product of this compound.
Research Findings: In a GC analysis, the sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column. semanticscholar.org Separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A flame ionization detector (FID) is commonly used for general organic compounds, while a mass spectrometer (MS) detector provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. unodc.org
For analyzing potential impurities like Methyl-4-chlorobutyrate, a GC-MS method would be highly specific and sensitive. semanticscholar.orgresearchgate.net The conditions would be optimized to ensure good resolution and peak shape.
Table 3: Illustrative GC-MS Parameters for Impurity Profiling
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | DB-624 or similar (e.g., 30 m x 0.25 mm, 1.4 µm) | A mid-polarity column suitable for separating a wide range of volatile and semi-volatile compounds. semanticscholar.org |
| Carrier Gas | Helium | Inert gas to move the sample through the column; a constant flow rate (e.g., 2.0 mL/min) is used. semanticscholar.org |
| Inlet Temperature | 220 °C | Ensures rapid and complete vaporization of the sample. semanticscholar.org |
| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min | A temperature gradient to elute compounds with different boiling points at different times. |
| Detector | Mass Spectrometer (MS) | Provides mass data for structural confirmation of impurities. |
| MS Mode | Single Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for target impurities, while Full Scan provides comprehensive data for unknown identification. semanticscholar.org |
While the nominal structure of this compound is achiral, chiral variants or impurities could arise during certain synthetic routes, or the compound itself could be a precursor to a chiral molecule. Chiral chromatography is the definitive method for separating enantiomers and determining enantiomeric excess (ee). uma.es
Research Findings: Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP). mdpi.com These phases are designed to have differential interactions with the two enantiomers of a chiral compound, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective. nih.govmdpi.com
The development of a chiral separation method involves screening different CSPs and mobile phases (both normal and reversed-phase) to achieve baseline resolution (Rs > 1.5). nih.gov Once a separation is achieved, the method can be used to accurately quantify the amount of each enantiomer in a non-racemic mixture and calculate the enantiomeric excess.
Table 4: Key Considerations for Chiral HPLC Method Development
| Parameter | Description | Example Application |
|---|---|---|
| Chiral Stationary Phase (CSP) | The core of the separation, containing a chiral selector. | Screening columns like Lux Cellulose-2, Chiralpak IH-3, or similar polysaccharide-based phases. nih.govmdpi.com |
| Mobile Phase | Can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., methanol/water). nih.gov | The choice of solvent system significantly affects enantioselectivity and must be empirically optimized. |
| Detector | UV/PDA is common. A Circular Dichroism (CD) detector can provide additional information on the absolute configuration of the eluting enantiomers. uma.es | Monitoring at the UV absorbance maximum of the compound. |
| Elution Order | The order in which the two enantiomers elute from the column. | Must be determined empirically, often by injecting a sample enriched in one enantiomer or using a reference standard of known configuration. mdpi.com |
Computational and Theoretical Chemistry Studies of Methyl 4 4 Chlorophenyl 4 Oxobutanoate
Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Electronic structure calculations are fundamental to modern computational chemistry, providing a way to solve the Schrödinger equation for a molecule to determine its energy and electron distribution. Density Functional Theory (DFT) is a widely used method that calculates the electronic energy based on the molecule's electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data. These calculations form the basis for understanding a molecule's geometry, reactivity, and spectroscopic properties.
Before most molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For flexible molecules like Methyl 4-(4-chlorophenyl)-4-oxobutanoate, which has several rotatable single bonds, this process is extended to a conformational analysis to identify the various low-energy shapes (conformers) the molecule can adopt. nih.gov
Computational methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-311G**), are employed to perform these optimizations. nih.gov The analysis would reveal the most stable conformer by comparing the relative energies of all optimized structures. The resulting geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise structural description.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative) (Note: The following data is illustrative of typical results from a DFT calculation and is not from a published study on this specific compound.)
| Parameter | Atom(s) Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O (ketone) | ~1.22 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Angle | C-C(O)-C (ketone) | ~119° |
| Bond Angle | O-C(O)-C (ester) | ~124° |
| Dihedral Angle | C(aromatic)-C(aromatic)-C(O)-C | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. numberanalytics.com Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich chlorophenyl ring, while the LUMO would be centered on the carbonyl groups.
Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative) (Note: The following data is illustrative and not from a published study on this specific compound.)
| Parameter | Calculated Value (eV) (Illustrative) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. researchgate.net It is plotted on the molecule's electron density surface, using a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. youtube.comyoutube.com
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the two carbonyl groups, identifying them as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). researchgate.net Such maps are invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. scispace.com
Prediction and Interpretation of Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis spectra)
Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). Comparing these predicted spectra with experimental ones is a robust method for confirming molecular structure, especially for complex molecules with ambiguous assignments. chemaxon.comresearchgate.net
IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending). researchgate.net The resulting theoretical IR spectrum shows absorption peaks at these frequencies. nih.gov For this compound, key predicted peaks would include the characteristic strong stretching frequencies for the ketone and ester C=O groups, C-O stretching, and vibrations associated with the substituted aromatic ring.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net The calculation determines the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. This is particularly useful for understanding the electronic structure of chromophores within the molecule, such as the chlorophenyl ketone system. chemrxiv.org
Mechanistic Studies of Reaction Pathways: Transition State Identification and Energy Barriers
Beyond static properties, computational chemistry can elucidate the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energetic bottleneck of the reaction, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects
While quantum mechanics is excellent for describing electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, especially in a solvent. MD uses classical mechanics (force fields) to simulate the movement of atoms in a system. researchgate.net
For this compound, an MD simulation can be used for:
Conformational Sampling: By simulating the molecule's motion over nanoseconds, MD can explore a wide range of possible conformations, providing a more complete picture of its flexibility than static optimization alone. researchgate.net
Solvation Effects: MD simulations explicitly model the interactions between the solute (the compound) and a large number of solvent molecules (e.g., water, ethanol). researchgate.net This is crucial because solvent interactions can significantly influence a molecule's preferred conformation, stability, and reactivity. pitt.eduosti.gov Analyzing how solvent molecules arrange around the solute can explain solubility and how the solvent might mediate a chemical reaction.
Quantitative Structure-Property Relationships (QSPR) Modeling for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.gov For this compound, a γ-keto ester, QSPR models can be instrumental in predicting its chemical reactivity. This is achieved by establishing a mathematical relationship between the compound's structural or quantum-chemical descriptors and its observed or predicted reactivity.
The fundamental principle of QSPR is to identify a correlation that can be used to forecast the properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. nih.gov The development of a QSPR model typically involves several key stages: the selection of a dataset of compounds, the generation of molecular descriptors, the application of statistical methods like multiple linear regression to build the model, and rigorous validation of the model's predictive power. nih.gov
In the context of γ-keto esters such as this compound, reactivity is a crucial property that dictates their behavior in chemical transformations. organic-chemistry.orgnih.gov Theoretical studies on similar β-keto esters have utilized descriptors derived from Density Functional Theory (DFT) to quantify reactivity. nih.govmdpi.com These descriptors, including global electrophilicity, chemical hardness, and electronic chemical potential, provide insights into the susceptibility of the molecule to react with nucleophiles or electrophiles. nih.govmdpi.com
For instance, a higher global electrophilicity index suggests a greater tendency to act as an electrophile. In the case of this compound, the presence of the carbonyl groups and the electron-withdrawing chlorophenyl group would influence these reactivity parameters. QSPR models can leverage such descriptors to predict reaction rates, equilibrium constants, or the propensity for specific reaction pathways.
A hypothetical QSPR model for the reactivity of a series of related γ-keto esters might take the following form:
Reactivity = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ
Where:
Reactivity is the property being predicted (e.g., reaction rate constant).
c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis.
D₁, D₂, ..., Dₙ are the molecular descriptors for the compound.
The selection of appropriate descriptors is critical for building a robust QSPR model. For this compound, these descriptors could include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Such as HOMO-LUMO energies, Mulliken charges, and the aforementioned reactivity indices.
The following table illustrates the types of quantum-chemical descriptors that are often employed in QSPR studies of keto esters to model their reactivity. The values presented are hypothetical and for illustrative purposes to demonstrate how such data would be presented in a QSPR study.
| Descriptor | Hypothetical Value for this compound | Significance in Reactivity Modeling |
|---|---|---|
| Global Electrophilicity Index (ω) | 2.1 eV | Indicates the ability of the molecule to accept electrons. |
| Chemical Hardness (η) | 3.5 eV | Measures the resistance to change in electron distribution. |
| Electronic Chemical Potential (μ) | -4.8 eV | Related to the escaping tendency of electrons from an equilibrium system. |
| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
Furthermore, local reactivity descriptors can pinpoint the most reactive sites within the molecule. For this compound, this could differentiate the reactivity of the keto carbonyl group versus the ester carbonyl group. Studies on related β-keto esters have shown that the nature and position of substituents on the aromatic ring can significantly alter the local reactivity, directing nucleophilic attack to a specific carbonyl carbon. mdpi.com
The predictive power of a QSPR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent set of compounds. nih.gov A well-validated QSPR model for the reactivity of γ-keto esters could be a valuable tool in synthetic chemistry, enabling the rational design of new compounds with desired reactivity profiles.
Strategic Utilization of Methyl 4 4 Chlorophenyl 4 Oxobutanoate As a Precursor in Advanced Organic Synthesis
Construction of Complex Carbocyclic Scaffolds
The inherent reactivity of the keto and ester groups in Methyl 4-(4-chlorophenyl)-4-oxobutanoate allows for its use in forming intricate carbon-based ring systems through intramolecular cyclization reactions.
The synthesis of complex polycyclic frameworks can be achieved using γ-ketoesters through acid-catalyzed intramolecular cyclization reactions. Methodologies such as Friedel-Crafts-type additions are particularly relevant. nih.gov In this context, the aromatic chlorophenyl ring of this compound can act as a nucleophile, attacking one of the electrophilic carbonyl carbons under strong acid catalysis.
For instance, a proposed strategy involves the protonation of the ketone carbonyl, which enhances its electrophilicity. A subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) can lead to the formation of a new six-membered ring, fused to the original chlorophenyl ring. This process results in a bicyclic, tetralone-like intermediate, which can be a cornerstone for building even more complex polycyclic structures. Research on related ketoesters has shown that these polycyclizations can create stereochemically complex tricyclic frameworks. nih.gov While electron-rich aromatic rings facilitate this reaction, the chloro-substituted ring in the target compound is still sufficiently reactive under appropriate conditions.
Another advanced strategy for creating polycyclic aromatic hydrocarbons (PAHs) from carbonyl precursors is through iron(III)-catalyzed carbonyl-olefin metathesis. nih.gov This method allows for the direct coupling of a carbonyl group with an olefin, offering a modern approach to PAHs that is characterized by operational simplicity and mild reaction conditions. nih.gov
Table 1: Proposed Intramolecular Friedel-Crafts Cyclization
| Reactant | Catalyst/Conditions | Proposed Product Core | Application |
| This compound | Strong Acid (e.g., H₂SO₄, PPA) | Fused Bicyclic System (Indanone/Tetralone derivative) | Polycyclic scaffold synthesis |
Annulated, or fused-ring, structures are readily prepared from precursors that can undergo intramolecular cyclization. The structure of this compound is well-suited for creating indanone derivatives, which are important annulated systems. In a reaction catalyzed by a Brønsted superacid like triflic acid (CF₃SO₃H), the ketone can be protonated, creating a highly reactive electrophilic species. beilstein-journals.org This intermediate can then undergo an intramolecular Friedel-Crafts reaction, where the aromatic ring attacks the enolized ester or the protonated ketone, leading to the formation of a five-membered ring fused to the aromatic ring. beilstein-journals.org
This type of transformation effectively converts the linear butanoate chain into a cyclic structure, generating a substituted indanone. The specific product would be a derivative of 3-(methoxycarbonylmethyl)-indan-1-one, with the chlorine atom remaining on the aromatic ring. The efficiency of such cyclizations depends on the electronic nature of the aromatic ring; the presence of the deactivating chloro group may require stronger acidic conditions or higher temperatures to achieve good yields. beilstein-journals.org
Versatility in Heterocyclic Chemistry
The 1,4-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of a wide array of five-membered heterocyclic rings through condensation reactions, most notably the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.in
Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a classical and highly effective method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. nih.gov
Using this compound, reaction with ammonia (e.g., using ammonium (B1175870) acetate) would yield Methyl 2-(4-chlorophenyl)-1H-pyrrole-4-acetate. Alternatively, using a primary amine (R-NH₂) would result in an N-substituted pyrrole. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org
Pyridones: While γ-ketoesters are more commonly used for five-membered rings, they can serve as precursors for six-membered heterocycles like pyridones. The synthesis can be envisioned through a condensation reaction with a β-amino ester or a related three-atom component. For example, reaction with an amine could form an enamine at the ketone position, which could then undergo intramolecular cyclization by attacking the ester carbonyl, followed by elimination to form the pyridone ring. Gold-catalyzed hydroamination/cyclization of appropriate diynones with methylamine (B109427) is a known method for producing N-methyl-4-pyridones. rsc.orgorganic-chemistry.org
Table 2: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Reagent(s) | Key Reaction Name | Proposed Product from this compound |
| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Paal-Knorr Synthesis | Methyl 2-(5-(4-chlorophenyl)-1H-pyrrol-2-yl)acetate (or N-substituted derivative) |
| Pyridone | β-amino ester or cyanoacetamide | Hantzsch-type/Guareschi-Thorpe | Substituted 2-pyridone derivative |
Furans: The Paal-Knorr furan synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.org When this compound is treated with a dehydrating agent or a strong acid (such as sulfuric acid, phosphoric acid, or phosphorus pentoxide), it undergoes intramolecular cyclization. The mechanism involves the enolization of one carbonyl group, which then acts as a nucleophile, attacking the other protonated carbonyl. Subsequent dehydration of the resulting cyclic hemiacetal yields the furan ring. wikipedia.org The expected product from this reaction would be Methyl 2-(5-(4-chlorophenyl)furan-2-yl)acetate. The existence of related compounds like furan-2-ylthis compound in chemical databases suggests the synthetic accessibility of such structures. nih.gov
Lactones (Butyrolactones): Substituted γ-butyrolactones can be synthesized from γ-ketoesters via reduction of the ketone functionality followed by acid-catalyzed intramolecular cyclization (lactonization). For example, reduction of the ketone in this compound using a reducing agent like sodium borohydride (B1222165) would yield the corresponding γ-hydroxy ester. Upon heating in the presence of an acid catalyst, this intermediate would readily cyclize to form γ-(4-chlorophenyl)-γ-butyrolactone.
Thiophenes: The Paal-Knorr thiophene (B33073) synthesis is analogous to the furan and pyrrole syntheses but uses a sulfurizing agent to incorporate the sulfur heteroatom. wikipedia.org Typically, a 1,4-dicarbonyl compound is reacted with a phosphorus sulfide, such as phosphorus pentasulfide (P₄S₁₀), or more commonly, Lawesson's Reagent. nih.govorganic-chemistry.org Lawesson's reagent is a milder and often more effective thionating agent that converts carbonyl groups into thiocarbonyls. chemicalbook.com
When this compound is treated with Lawesson's reagent, both the ketone and ester carbonyls are converted to their thio-analogs. The resulting 1,4-dithiocarbonyl intermediate then undergoes intramolecular cyclization and subsequent elimination to form the stable aromatic thiophene ring. The product would be a thiophene derivative, specifically Methyl 2-(5-(4-chlorophenyl)thiophen-2-yl)acetate.
Table 3: Synthesis of Oxygen- and Sulfur-Containing Heterocycles
| Heterocycle | Reagent(s) | Key Reaction Name | Proposed Product from this compound |
| Furan | Acid catalyst (H₂SO₄, P₂O₅) | Paal-Knorr Synthesis | Methyl 2-(5-(4-chlorophenyl)furan-2-yl)acetate |
| Thiophene | Lawesson's Reagent or P₄S₁₀ | Paal-Knorr Synthesis | Methyl 2-(5-(4-chlorophenyl)thiophen-2-yl)acetate |
| γ-Butyrolactone | 1. NaBH₄ (reduction) 2. Acid (cyclization) | Reduction/Lactonization | γ-(4-chlorophenyl)-γ-butyrolactone |
Construction of Fused and Bridged Heterocyclic Systems
The inherent reactivity of the dicarbonyl functionality in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems through condensation reactions with binucleophilic reagents.
One of the most well-established applications is in the synthesis of pyridazine (B1198779) derivatives. The reaction of 4-oxoalkanoic acids, such as the parent acid of this compound, with hydrazine (B178648) hydrate (B1144303) is a classical and efficient method for constructing the pyridazinone ring. The initial condensation yields a dihydropyridazinone, which can be subsequently aromatized, often using bromine in acetic acid, to afford the corresponding pyridazin-3(2H)-one. This synthetic strategy provides a reliable route to a class of heterocycles that are of significant interest in medicinal chemistry.
Furthermore, the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines has been shown to produce bicyclic fused heterocyclic systems. For instance, the condensation with 1,2-diaminoethane or 1,3-diaminopropane (B46017) can lead to the formation of pyrrolo[1,2-a]imidazolones and pyrrolo[1,2-a]pyrimidinones, respectively. These reactions typically proceed under thermal conditions with the removal of water to drive the equilibrium towards the cyclized product. This methodology offers a direct pathway to complex nitrogen-containing fused rings from simple and accessible starting materials.
While the construction of fused heterocycles from this compound is well-documented, its application in the synthesis of bridged heterocyclic systems is less common in the available literature. However, the broader field of γ-ketoester chemistry offers potential pathways. For example, cation-π cyclizations of related alkylidene β-ketoesters have been demonstrated to yield bridged bicyclic ring systems. The strategic manipulation of the keto and ester functionalities within this compound could potentially be adapted for intramolecular cyclizations leading to bridged structures, although specific examples utilizing this particular precursor are not extensively reported.
Preparation of Advanced Organic Intermediates for Diverse Chemical Applications
The utility of this compound extends to its role as a precursor for a variety of advanced organic intermediates, which are themselves valuable building blocks for more complex molecules. The fused heterocyclic systems mentioned previously, such as the pyridazinones and pyrrolo-imidazolones/pyrimidinones, represent key classes of such intermediates.
These heterocyclic cores can be further functionalized to generate a library of compounds for various applications, including pharmaceutical and agrochemical research. nih.gov The presence of the chlorophenyl group provides a handle for further synthetic transformations, such as cross-coupling reactions, to introduce additional molecular diversity.
The following table summarizes some of the advanced heterocyclic intermediates that can be synthesized from this compound or its parent acid.
| Precursor | Reagent | Resulting Intermediate Class | Heterocyclic System |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | Hydrazine hydrate | Pyridazinones | Fused |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | 1,2-Diaminoethane | Pyrrolo[1,2-a]imidazolones | Fused |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | 1,3-Diaminopropane | Pyrrolo[1,2-a]pyrimidinones | Fused |
These intermediates serve as scaffolds for the development of new chemical entities with potential biological activities. The ability to readily access these complex structures from a common precursor highlights the strategic importance of this compound in synthetic chemistry.
Potential in Materials Chemistry Precursor Development (e.g., monomers, polymer additives)
The application of this compound as a precursor in materials chemistry is an area of growing interest, although it is less explored than its use in pharmaceutical and agrochemical synthesis. nih.gov The bifunctional nature of the molecule suggests its potential as a monomer for the synthesis of novel polymers.
For instance, the ester and ketone functionalities could be chemically modified to introduce polymerizable groups. Reduction of the ketone to a hydroxyl group, followed by esterification with a dicarboxylic acid, could in principle lead to the formation of polyester (B1180765) monomers. Alternatively, conversion of the ester to an amide and the ketone to an amine could pave the way for the synthesis of polyamide precursors.
A particularly relevant area of potential is in the synthesis of polyesteramides. The synthesis of these polymers can be achieved through the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives. These cyclic monomers can be prepared from α-amino acids and α-bromo- or α-hydroxy acids. It is conceivable that this compound could be chemically transformed into a precursor for such a cyclic monomer. For example, amination of the keto group and subsequent intramolecular cyclization could potentially yield a lactam, which could be a building block for polymer synthesis.
While direct polymerization of this compound has not been extensively reported, its structural motifs are found in various functional polymers. The chlorophenyl group can enhance the thermal stability and flame retardant properties of a polymer, making it a desirable feature for certain material applications. As a polymer additive, derivatives of this compound could be explored for their potential as plasticizers or compatibilizers, owing to the presence of both polar and nonpolar functionalities.
The following table outlines the potential roles of this compound derivatives in materials chemistry.
| Potential Application | Rationale |
| Monomer for Polyesters | Conversion of ketone to hydroxyl and subsequent esterification. |
| Monomer for Polyamides | Conversion of ester to amide and ketone to amine. |
| Precursor for Polyesteramides | Transformation into a cyclic ester-amide monomer. |
| Polymer Additive | Potential as a plasticizer or flame retardant due to its chemical structure. |
Further research is required to fully explore and realize the potential of this compound and its derivatives in the development of new materials with tailored properties.
Future Perspectives and Emerging Research Trajectories for Methyl 4 4 Chlorophenyl 4 Oxobutanoate Research
Development of Novel Cascade and Multicomponent Reactions Utilizing the Compound
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, and multicomponent reactions (MCRs), which combine three or more reactants in one pot, represent powerful strategies for increasing synthetic efficiency. The bifunctional nature of Methyl 4-(4-chlorophenyl)-4-oxobutanoate, containing both an electrophilic ketone and an ester group, makes it an ideal substrate for the development of such processes.
Future research is expected to explore the use of this compound in well-established MCRs to generate diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry. beilstein-journals.orgdokumen.pubub.edu For instance, its 1,4-dicarbonyl character upon simple derivatization could be exploited in Paal-Knorr type syntheses of pyrroles and furans. Similarly, it could serve as a key component in Biginelli or Hantzsch-type reactions for the assembly of pyrimidines and dihydropyridines, respectively. The development of novel cascade sequences, potentially initiated by a catalytic modification of either the ketone or the methylene (B1212753) group alpha to it, could unlock pathways to complex polycyclic architectures in a highly atom-economical fashion. researchgate.net Research into stereodivergent strategies, similar to those used for the related methyl 4-oxobutanoate (B1241810) in synthesizing alkaloids, could also be a fruitful avenue. chemicalbook.com
Table 1: Potential Multicomponent and Cascade Reactions for this compound
| Reaction Type | Potential Reactants | Resulting Heterocyclic Core |
| Paal-Knorr Synthesis | Primary amines, Dehydrating agent | N-substituted pyrroles |
| Biginelli Reaction | Aryl aldehyde, Urea/Thiourea | Dihydropyrimidinones |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia (B1221849)/Amine | Dihydropyridines |
| Asymmetric Cascade Reactions | Chiral catalysts, Enals | Polycyclic systems |
Integration with Automation and High-Throughput Experimentation in Synthesis
The demand for rapid discovery and optimization of new molecules necessitates the integration of automation and high-throughput experimentation (HTE). HTE platforms, which allow for hundreds or even thousands of reactions to be run in parallel in miniaturized formats, are transformative tools for chemical research.
Given its status as a valuable building block, this compound is a prime candidate for inclusion in HTE workflows. Automated platforms can be used to rapidly screen a wide array of reaction parameters—such as catalysts, solvents, bases, and temperatures—for its transformations. This approach can dramatically accelerate the optimization of known reactions or the discovery of entirely new reactivities. For example, in the development of a new series of enzyme inhibitors, the compound could be reacted with a library of amines via reductive amination under hundreds of different catalytic conditions to quickly identify optimal protocols and novel derivatives for further biological testing.
Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by providing predictive power that was previously unattainable. sigmaaldrich.com These technologies can be applied to retrosynthetic planning, reaction condition recommendation, and forward reaction prediction (yield and products). researchgate.net
For this compound, ML algorithms can be trained on the large datasets generated from HTE campaigns (see section 7.2). Such models could predict the optimal conditions for a desired transformation with high accuracy, minimizing the need for extensive experimental screening. researchgate.net Furthermore, generative AI models can design novel molecules with desired properties (e.g., specific binding affinity for a biological target) using this compound as a starting fragment or scaffold. Reinforcement learning, a type of ML, has been shown to effectively optimize chemical reactions in real-time, an approach that could be applied to the synthesis or functionalization of this ketoester with remarkable efficiency.
Table 2: Potential AI and ML Applications in Research Involving this compound
| AI/ML Application | Description | Potential Impact |
| Reaction Optimization | ML models trained on HTE data predict optimal reaction conditions (catalyst, solvent, temp.). | Reduces experimental cost and time; increases yield and purity. |
| Yield Prediction | Algorithms predict the likely yield of a planned reaction involving the compound. | Aids in planning more efficient synthetic routes by prioritizing high-yield steps. sigmaaldrich.com |
| Generative Molecular Design | AI designs novel molecules containing the compound's core structure to fit a target profile. | Accelerates hit-to-lead optimization in drug discovery. |
| Retrosynthesis Planning | AI suggests synthetic pathways to target molecules that incorporate the compound as a key intermediate. | Facilitates the design of efficient syntheses for complex molecules. |
Exploration of New Catalytic Systems for its Transformations
Catalysis remains the cornerstone of modern organic synthesis. Future research will undoubtedly focus on discovering new catalytic systems to enhance the selectivity and efficiency of transformations involving this compound.
Key areas of exploration will include:
Asymmetric Catalysis: The reduction of the ketone to a chiral alcohol is a critical transformation. While biocatalysis using engineered baker's yeast has proven effective for various keto esters, developing novel chemo-catalysts (e.g., transition metal complexes with chiral ligands) for the highly enantioselective hydrogenation or transfer hydrogenation of this specific substrate remains a key goal. researchgate.netresearchgate.net
C-H Functionalization: Direct catalytic functionalization of the C-H bonds alpha to the ketone group or on the chlorophenyl ring would provide highly efficient pathways to new derivatives without the need for pre-functionalized substrates.
Biocatalysis: Beyond reductions, enzymes could be developed to catalyze other transformations, such as aldol (B89426) or Mannich reactions, offering environmentally benign and highly selective synthetic routes.
Photoredox Catalysis: This rapidly expanding field of catalysis could enable novel transformations that are difficult to achieve with traditional thermal methods, such as radical-based additions or couplings.
Advanced Methodologies for In-Situ Reaction Monitoring and Process Analytical Technology
Process Analytical Technology (PAT) is a framework defined by the FDA for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality attributes. mt.com Adopting PAT principles early in development allows for a deeper understanding of reaction mechanisms, kinetics, and the influence of process parameters on yield and purity. nih.govacs.org
For reactions involving this compound, especially in the context of pharmaceutical intermediate synthesis, the use of in-situ monitoring tools is a crucial area for future development. These technologies provide real-time data without the need for traditional offline sampling and analysis. spectroscopyonline.com
Key PAT tools applicable to this compound's chemistry include:
In-situ FTIR (e.g., ReactIR): This technique can monitor the concentration of reactants, products, and key intermediates in real-time by tracking their unique infrared absorbances, providing valuable kinetic data. mt.com
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly useful for monitoring reactions in aqueous media and for analyzing solid forms, making it ideal for tracking crystallization processes. pharmtech.com
Mass Spectrometry (MS): Advanced MS techniques with ambient ionization sources can directly sample reaction mixtures to provide rapid structural information on products and byproducts, enhancing process understanding. acs.org
Nuclear Magnetic Resonance (NMR): Online NMR spectroscopy can offer detailed structural information on species present in a reaction mixture as it evolves.
By implementing these advanced monitoring tools, researchers can rapidly optimize reaction conditions, ensure process safety, and build robust manufacturing processes for active ingredients derived from this compound. mt.com
Table 3: Comparison of In-Situ Monitoring Techniques for Reactions of this compound
| PAT Tool | Information Provided | Advantages | Potential Application |
| FTIR Spectroscopy | Functional group changes, concentration profiles, kinetics | Broadly applicable, robust probes available mt.com | Monitoring the conversion of the ketone or ester during a reaction. |
| Raman Spectroscopy | Molecular structure, crystallinity, polymorphism | Excellent for aqueous solutions and solids, non-destructive pharmtech.com | Real-time monitoring of crystallization of a solid derivative. |
| Mass Spectrometry | Molecular weight of components, impurity identification | High sensitivity and specificity acs.org | Detecting transient intermediates and low-level byproducts. |
| NMR Spectroscopy | Detailed molecular structure, quantitation | Unambiguous structural information | Mechanistic studies and precise kinetic analysis. |
Q & A
Basic Synthesis: What are the standard synthetic routes for Methyl 4-(4-chlorophenyl)-4-oxobutanoate, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via a Friedel-Crafts acylation, where 4-chlorophenyl groups are introduced into a β-ketoester backbone. A common approach involves reacting methyl acetoacetate with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Key intermediates, such as methyl 4-chloro-4-oxobutanoate, are purified via column chromatography and characterized using -NMR and -NMR to confirm esterification and ketone formation. For example, -NMR peaks at δ 3.7–3.8 ppm (ester methyl) and δ 7.4–7.6 ppm (aromatic protons) are critical markers .
Basic Characterization: Which spectroscopic techniques are most reliable for structural elucidation, and how are spectral discrepancies resolved?
Methodological Answer:
High-resolution -NMR and -NMR are primary tools. The ketone carbonyl (C=O) typically appears at δ 195–205 ppm in -NMR, while ester carbonyls resonate at δ 165–175 ppm. Discrepancies in peak splitting (e.g., unexpected multiplicities in aromatic regions) may arise from impurities or rotational isomers. To resolve these:
- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns.
- Use HPLC (C18 columns, acetonitrile/water gradient) to assess purity (>95%) and rule out byproducts .
Contradictory -NMR data in derivatives (e.g., methyl 4-(4-fluorophenyl)-4-oxobutanoate) highlight the need for solvent standardization (CDCl₃ vs. DMSO-d₆) to avoid shifts .
Advanced Synthesis: How can reaction yields be optimized for large-scale synthesis while minimizing side products?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce hydrolysis byproducts.
- Solvent Selection : Use dichloromethane instead of THF to improve ketone stability.
- Temperature Control : Maintain 0–5°C during acylation to suppress polymerization.
- Workup Protocols : Quench reactions with ice-cold NaHCO₃ to neutralize excess acid, followed by liquid-liquid extraction (ethyl acetate/water).
Evidence from analogous compounds (e.g., ethyl 4-(4-methoxyphenyl)-4-oxobutanoate) shows yield improvements from 60% to 85% under optimized conditions .
Data Contradiction Analysis: How should researchers address conflicting spectral or reactivity data in related derivatives?
Methodological Answer:
Contradictions often arise from:
- Regioselectivity Issues : For example, competing para/meta substitution in Friedel-Crafts reactions. Use computational modeling (DFT) to predict electrophilic aromatic substitution sites.
- Steric Effects : Bulky substituents (e.g., 2,6-diisopropyl groups) may alter reaction pathways. Compare -NMR data of derivatives like methyl 4-(2,6-dimethylanilino)-4-oxobutanoate to identify steric hindrance patterns .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) can stabilize intermediates differently, affecting reaction outcomes. Validate findings with kinetic studies (e.g., time-resolved IR spectroscopy) .
Advanced Applications: What mechanistic insights support the compound’s potential as a bioactive intermediate?
Methodological Answer:
The β-ketoester moiety enables Michael addition reactions, making it a precursor for bioactive molecules. For example:
- Anticancer Agents : Derivatives like 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1) via chelation of active-site metal ions.
- Anti-inflammatory Probes : Analogues with biphenyl substituents (e.g., methyl 4-(4′-fluoro-2′-methyl-biphenyl)-4-oxobutanoate) show COX-2 selectivity in docking studies.
Biological activity is validated using enzyme assays (IC₅₀ determination) and cell viability tests (MTT assay) .
Analytical Method Development: How can researchers validate purity and stability under varying storage conditions?
Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor ester hydrolysis (appearance of 4-oxobutanoic acid at RT ~2.5 min) .
- Purity Validation : Use UPLC-MS (ESI+) with a C18 column (1.7 µm particles) to detect trace impurities (<0.1%). Calibration curves for related compounds (e.g., phenyl 4-(4-chlorophenyl)-4-oxobutanoate) ensure quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
